molecular formula C20H25N3O4S B5143068 N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide

N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide

Cat. No. B5143068
M. Wt: 403.5 g/mol
InChI Key: DUALXFFDRYMBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide, also known as N-(2-methoxy-5-(4-(phenylpiperazin-1-yl)sulfonyl)phenyl)propanamide or MPS, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MPS is a member of the sulfonamide class of compounds, which have been used for a variety of medical purposes, including as antibiotics and diuretics. MPS has been shown to have a wide range of potential applications in the fields of medicine and biochemistry, and research into its properties and mechanisms of action is ongoing.

Mechanism of Action

The mechanism of action of MPS is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways in cells. MPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
MPS has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurological disorders. In addition, MPS has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may have implications for its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MPS in lab experiments is that it has been extensively studied and its properties and mechanisms of action are well understood. This makes it a useful tool for investigating the effects of certain enzymes or signaling pathways in cells. However, one limitation is that MPS is a relatively complex molecule, and its synthesis can be challenging. In addition, its potential therapeutic effects have not yet been fully characterized in vivo, so more research is needed to determine its safety and efficacy in humans.

Future Directions

There are many potential future directions for research on MPS. One area of interest is in the development of new cancer therapies, as MPS has shown promise in inhibiting the growth of cancer cells in vitro. Another area of interest is in the treatment of neurological disorders, as MPS has been shown to modulate certain signaling pathways in the brain. In addition, further research is needed to fully understand the mechanism of action of MPS and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of MPS has been described in several scientific publications. One common method involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-phenylpiperazine in the presence of a reducing agent, followed by the addition of propanoyl chloride to form the final product. Other methods involve the use of different starting materials or reaction conditions, but the overall strategy is similar.

Scientific Research Applications

MPS has been studied for its potential use in a variety of medical applications. One area of interest is in the treatment of cancer, as MPS has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate certain signaling pathways in the brain.

properties

IUPAC Name

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-3-20(24)21-18-15-17(9-10-19(18)27-2)28(25,26)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUALXFFDRYMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide

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